1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate
Overview
Description
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is a synthetic glucocorticoid compound. It is an impurity of Triamcinolone Acetonide, a widely used corticosteroid for treating various skin conditions and allergies . This compound is known for its stability and hygroscopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves multiple steps, starting from the parent compound, Triamcinolone Acetonide. The key steps include:
Hydrogenation: The hydrogenation of Triamcinolone Acetonide to form 1,2-Dihydrotriamcinolone Acetonide.
Acetonide Formation: The formation of the acetonide group at positions 16 and 17.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Using large reactors for hydrogenation and mesylation steps.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The mesylate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate has several applications in scientific research:
Chemistry: Used as a reference standard for impurity profiling in the synthesis of Triamcinolone Acetonide.
Biology: Studied for its effects on cellular processes and as a model compound for glucocorticoid activity.
Medicine: Investigated for its potential therapeutic effects and as a part of drug formulation studies.
Mechanism of Action
The mechanism of action of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Acetonide: The parent compound, widely used as a corticosteroid.
Fluocinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties.
Betamethasone Acetonide: Known for its potent anti-inflammatory effects.
Uniqueness
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is unique due to its specific structural modifications, which confer distinct stability and hygroscopic properties. These characteristics make it valuable for impurity profiling and as a reference standard in pharmaceutical research .
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FO8S/c1-21(2)33-20-11-17-16-7-6-14-10-15(27)8-9-22(14,3)24(16,26)18(28)12-23(17,4)25(20,34-21)19(29)13-32-35(5,30)31/h10,16-18,20,28H,6-9,11-13H2,1-5H3/t16-,17-,18-,20+,22-,23-,24-,25+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYRPIGEYGUQJG-CKRYEYFDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COS(=O)(=O)C)C)O)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COS(=O)(=O)C)C)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-73-9 | |
Record name | 9-Fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))-21-((methylsulfonyl)oxy)pregn-4-ene-3,20-dione, (11beta,16alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-FLUORO-11-HYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-21-((METHYLSULFONYL)OXY)PREGN-4-ENE-3,20-DIONE, (11.BETA.,16.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI094O0MOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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